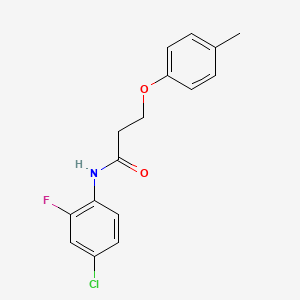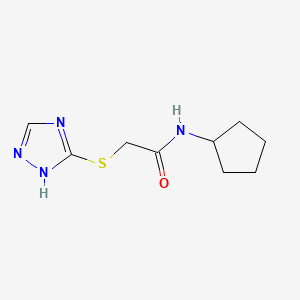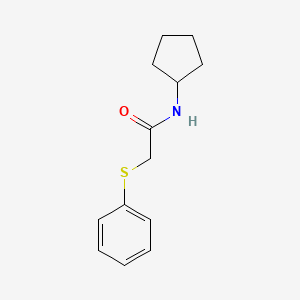![molecular formula C10H12ClNOS B5855736 2-[(4-chlorophenyl)thio]-N,N-dimethylacetamide](/img/structure/B5855736.png)
2-[(4-chlorophenyl)thio]-N,N-dimethylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-chlorophenyl)thio]-N,N-dimethylacetamide, also known as CPDMA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. CPDMA belongs to the class of thioamides, which are known for their diverse biological activities.
Wissenschaftliche Forschungsanwendungen
2-[(4-chlorophenyl)thio]-N,N-dimethylacetamide has been studied for its potential therapeutic properties in various scientific research applications. One of the most promising applications of 2-[(4-chlorophenyl)thio]-N,N-dimethylacetamide is in the treatment of cancer. Studies have shown that 2-[(4-chlorophenyl)thio]-N,N-dimethylacetamide inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 2-[(4-chlorophenyl)thio]-N,N-dimethylacetamide has also been studied for its anti-inflammatory properties and has shown to reduce inflammation in animal models.
Wirkmechanismus
The exact mechanism of action of 2-[(4-chlorophenyl)thio]-N,N-dimethylacetamide is not fully understood. However, studies have suggested that 2-[(4-chlorophenyl)thio]-N,N-dimethylacetamide inhibits the activity of enzymes involved in cell proliferation and induces apoptosis in cancer cells. 2-[(4-chlorophenyl)thio]-N,N-dimethylacetamide has also been shown to inhibit the production of inflammatory cytokines, which may contribute to its anti-inflammatory properties.
Biochemical and Physiological Effects:
2-[(4-chlorophenyl)thio]-N,N-dimethylacetamide has been shown to have diverse biochemical and physiological effects. In cancer cells, 2-[(4-chlorophenyl)thio]-N,N-dimethylacetamide induces apoptosis and inhibits cell proliferation. 2-[(4-chlorophenyl)thio]-N,N-dimethylacetamide has also been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. In addition, 2-[(4-chlorophenyl)thio]-N,N-dimethylacetamide has been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-[(4-chlorophenyl)thio]-N,N-dimethylacetamide in lab experiments is its potential therapeutic properties in cancer and inflammation. 2-[(4-chlorophenyl)thio]-N,N-dimethylacetamide is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using 2-[(4-chlorophenyl)thio]-N,N-dimethylacetamide is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for 2-[(4-chlorophenyl)thio]-N,N-dimethylacetamide research. One potential direction is to further investigate its potential therapeutic properties in cancer and inflammation. Another direction is to study the toxicity of 2-[(4-chlorophenyl)thio]-N,N-dimethylacetamide and its potential side effects. Additionally, further research is needed to fully understand the mechanism of action of 2-[(4-chlorophenyl)thio]-N,N-dimethylacetamide and its interactions with other compounds.
Synthesemethoden
2-[(4-chlorophenyl)thio]-N,N-dimethylacetamide can be synthesized through a multistep process starting from 4-chlorobenzenethiol and N,N-dimethylacetamide. The first step involves the reaction of 4-chlorobenzenethiol with thionyl chloride to form 4-chlorobenzensulfonyl chloride. This intermediate is then reacted with N,N-dimethylacetamide in the presence of a base such as triethylamine to produce 2-[(4-chlorophenyl)thio]-N,N-dimethylacetamide. The yield of this synthesis method is reported to be around 70%.
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N,N-dimethylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNOS/c1-12(2)10(13)7-14-9-5-3-8(11)4-6-9/h3-6H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLBGIFAQOYDCKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CSC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-chlorophenyl)sulfanyl]-N,N-dimethylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-{4-[acetyl(methyl)amino]phenyl}-3-methyl-4-nitrobenzamide](/img/structure/B5855688.png)


![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methylbutanamide](/img/structure/B5855697.png)
![methyl [4-(1-pyrrolidinylsulfonyl)phenoxy]acetate](/img/structure/B5855701.png)

![N-[4-(acetylamino)-2-methylphenyl]-2-thiophenecarboxamide](/img/structure/B5855723.png)
![2-chloro-5-[(dimethylamino)sulfonyl]-N-(2-furylmethyl)benzamide](/img/structure/B5855732.png)
